Cas no 1354241-50-1 (3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine)

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative with a benzyloxy substituent at the 3-position and an amine group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the reactive amine and benzyl-protected oxygen, make it valuable for further functionalization. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure ensures reproducibility in synthetic applications, making it a reliable choice for researchers in medicinal chemistry and material science. The presence of both aromatic and heterocyclic components enhances its utility in constructing complex molecular architectures.
3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine structure
1354241-50-1 structure
商品名:3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine
CAS番号:1354241-50-1
MF:C11H13N3O
メガワット:203.240422010422
CID:5695449
PubChem ID:103079034

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine
    • EN300-1295605
    • 1354241-50-1
    • 1H-Pyrazol-4-amine, 1-methyl-3-(phenylmethoxy)-
    • インチ: 1S/C11H13N3O/c1-14-7-10(12)11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3
    • InChIKey: WROMKWWISDJDFZ-UHFFFAOYSA-N
    • ほほえんだ: O(C1C(=CN(C)N=1)N)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 203.105862047g/mol
  • どういたいしつりょう: 203.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3(Predicted)
  • ふってん: 379.6±27.0 °C(Predicted)
  • 酸性度係数(pKa): 3.99±0.18(Predicted)

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1295605-5.0g
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
5g
$3313.0 2023-05-23
Enamine
EN300-1295605-100mg
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
100mg
$741.0 2023-09-30
Enamine
EN300-1295605-10000mg
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
10000mg
$3622.0 2023-09-30
Enamine
EN300-1295605-5000mg
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
5000mg
$2443.0 2023-09-30
Enamine
EN300-1295605-1.0g
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
1g
$1142.0 2023-05-23
Enamine
EN300-1295605-0.1g
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
0.1g
$1005.0 2023-05-23
Enamine
EN300-1295605-2.5g
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
2.5g
$2240.0 2023-05-23
Enamine
EN300-1295605-10.0g
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
10g
$4914.0 2023-05-23
Enamine
EN300-1295605-0.25g
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
0.25g
$1051.0 2023-05-23
Enamine
EN300-1295605-500mg
3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine
1354241-50-1
500mg
$809.0 2023-09-30

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine 関連文献

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amineに関する追加情報

Comprehensive Overview of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine (CAS No. 1354241-50-1)

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a benzyloxy group and a pyrazole core, makes it a valuable intermediate for synthesizing bioactive molecules. The compound's CAS number, 1354241-50-1, is frequently searched in chemical databases, reflecting its growing relevance in drug discovery and material science.

Recent trends in AI-driven drug discovery and green chemistry have heightened interest in compounds like 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine. Researchers are exploring its applications in kinase inhibitor development and catalytic transformations, aligning with the demand for sustainable synthetic routes. The compound's amine functionality and aromatic stability also make it a candidate for fluorescence labeling in biochemical assays.

From a synthetic perspective, 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine can be prepared via N-alkylation of pyrazole derivatives followed by benzyl ether formation. Its solubility in polar organic solvents (e.g., DMSO, methanol) facilitates purification and characterization. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a critical factor for reproducible research outcomes.

In the context of medicinal chemistry, this compound's structural modularity allows for diverse derivatization. It has been investigated as a precursor for anticancer agents targeting protein-protein interactions, a hot topic in precision medicine. Additionally, its low cytotoxicity profile in preliminary studies suggests potential for bioconjugation applications.

Environmental considerations are increasingly shaping chemical research, and 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine aligns with benign-by-design principles. Its synthesis can be optimized using microwave-assisted reactions or flow chemistry to reduce energy consumption—a response to the sustainability-focused queries prevalent in scientific literature.

For researchers sourcing this compound, key questions often include: storage conditions (recommended: 2–8°C under inert atmosphere), compatible reagents for further functionalization, and scalability of synthetic protocols. These practical aspects are crucial for high-throughput screening workflows in modern labs.

The future trajectory of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine research may involve computational modeling to predict its reactivity or cocrystal formation with APIs. As fragment-based drug design gains momentum, this compound's balanced lipophilicity (LogP ~2.1) positions it as a versatile building block for lead optimization campaigns.

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